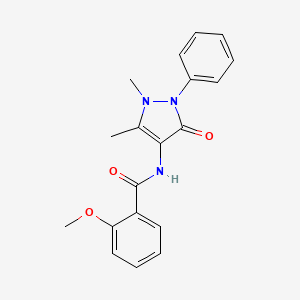

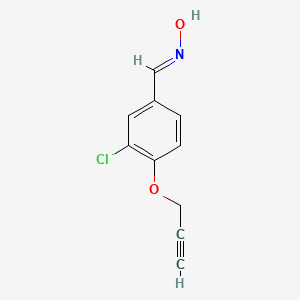

![molecular formula C16H19FN4O B5557149 5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine](/img/structure/B5557149.png)

5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidin-amine derivatives, including structures similar to "5-ethyl-4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}pyrimidin-2-amine", are of significant interest in the field of medicinal chemistry due to their diverse biological activities. These compounds are synthesized through various methods, aiming to explore their potential applications across different domains, excluding drug use and dosage considerations.

Synthesis Analysis

The synthesis of related pyrimidin-amine derivatives often involves multi-step reactions, including aza-Wittig reactions, nucleophilic substitution, and cyclization processes. For instance, Ding et al. (2005) described a selective synthesis method for 2-Alkylamino-5,6,7,8-tetrahydro-benzothieno[2,3-d]pyrimidin-4(3H)-ones, which might share similarities with the synthesis of the target compound (Ding et al., 2005).

Aplicaciones Científicas De Investigación

Antitumor and Antimitotic Activity

- Study 1: Research has shown that related pyridine derivatives, including those similar to the compound , exhibit antitumor activity. These compounds, acting as precursors to potent antimitotic agents, demonstrated a reduction in biological activity with certain structural modifications. They inhibit the incorporation of pyrimidine nucleosides into DNA and RNA, suggesting a potential mode of action for antitumor effects (Temple et al., 1992).

Synthesis and Chemical Properties

- Study 2: A selective synthesis method for related compounds, such as 2-Alkylamino-5,6,7,8-tetrahydrobenzothieno pyrimidin-4(3H)-ones, has been developed. This involves an aza-Wittig reaction and highlights the compound's chemical versatility (Ding et al., 2005).

- Study 3: The synthesis of amino acid ester derivatives containing 5-fluorouracil, a compound structurally related to the one , has been reported. These derivatives have shown antitumor activity, hinting at the potential biomedical applications of similar compounds (Xiong et al., 2009).

Antimicrobial Activities

- Study 4: Research on new 1,2,4-triazoles starting from isonicotinic acid hydrazide showed that these compounds, related in structure to the compound , possess significant antimicrobial activity (Bayrak et al., 2009).

- Study 5: The synthesis of stereoisomers of several 3‐(1‐aminoethyl)pyrrolidines, important in the preparation of quinolone antibacterials, has been explored. These compounds are structurally similar to the compound of interest, suggesting potential antibacterial applications (Schroeder et al., 1992).

Insecticidal and Antibacterial Potential

- Study 6: Pyrimidine-linked pyrazole heterocyclics, structurally related to the compound , have shown both insecticidal and antibacterial potential. This demonstrates the broad applicability of such compounds in pest control and microbial inhibition (Deohate & Palaspagar, 2020).

Propiedades

IUPAC Name |

5-ethyl-4-[3-[(2-fluorophenyl)methoxy]azetidin-1-yl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O/c1-2-11-7-19-16(18)20-15(11)21-8-13(9-21)22-10-12-5-3-4-6-14(12)17/h3-7,13H,2,8-10H2,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDDALLDDNXHAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(N=C1N2CC(C2)OCC3=CC=CC=C3F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-butyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B5557067.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)

![4,4'-([1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diyldiimino)diphenol](/img/structure/B5557097.png)

![8-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5557137.png)

![3-[(dimethylamino)methyl]-2,8-dimethyl-4-quinolinol](/img/structure/B5557140.png)

![2-(3-methylisoxazolo[5,4-d]pyrimidin-4-yl)-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5557152.png)

![4-methyl-2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5557155.png)

![[(3aS*,9bS*)-2-(1,3-benzothiazol-6-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5557169.png)